2-Methoxy-7-methylquinoxaline
CAS No.:
Cat. No.: VC15989720
Molecular Formula: C10H10N2O
Molecular Weight: 174.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10N2O |
|---|---|
| Molecular Weight | 174.20 g/mol |
| IUPAC Name | 2-methoxy-7-methylquinoxaline |
| Standard InChI | InChI=1S/C10H10N2O/c1-7-3-4-8-9(5-7)12-10(13-2)6-11-8/h3-6H,1-2H3 |
| Standard InChI Key | FQDBCLXOUXSDCD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=NC(=CN=C2C=C1)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
2-Methoxy-7-methylquinoxaline has the molecular formula and a molecular weight of 174.20 g/mol . The IUPAC name, 2-methoxy-7-methylquinoxaline, reflects the positions of the substituents on the quinoxaline ring system. The methoxy group (-OCH) at position 2 and the methyl group (-CH) at position 7 introduce steric and electronic modifications that influence reactivity and intermolecular interactions .
Spectroscopic and Computational Data
The compound’s structure has been validated through nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. Key spectral features include:
-
NMR (CDCl): δ 9.06 (s, 1H, aromatic), 7.89 (d, Hz, 1H), 7.33 (s, 1H), 7.29 (d, Hz, 1H), 3.89 (s, 3H, -OCH) .
-
IR (KBr): Peaks at 1616 cm (C=N stretch) and 1215 cm (C-O-C asymmetric stretch) .
Computational descriptors, such as the SMILES stringCC1=CC2=NC(=CN=C2C=C1)OCand InChIKeyFQDBCLXOUXSDCD-UHFFFAOYSA-N, facilitate database searches and molecular modeling .
Synthetic Methodologies
Ruthenium-Catalyzed Hydrogen Transfer
A robust synthesis route involves the reaction of 2-nitroanilines with vicinal diols using ruthenium catalysts. For example, 1,2-phenylenediamine derivatives react with glycerol in the presence of [Cp*IrCl] to yield 2-methylquinoxaline analogs, including 2-methoxy-7-methylquinoxaline . Key conditions include:
| Parameter | Value |
|---|---|
| Catalyst | [Cp*IrCl] (1 mol%) |
| Solvent | 2,2,2-Trifluoroethanol |
| Base | KCO (0.5 mmol) |
| Temperature | Reflux (110°C) |
| Reaction Time | 20 hours |
| Yield | 72–85% |
This method emphasizes atom economy and avoids hazardous reagents, aligning with green chemistry principles .
Iridium-Catalyzed Dehydrogenative Coupling
Recent protocols employ iridium complexes with N-heterocyclic carbene ligands to catalyze the coupling of diamines with glycerol. The reaction proceeds via dehydrogenation of glycerol to form α,β-unsaturated aldehydes, which condense with diamines to construct the quinoxaline ring . The methoxy and methyl groups are introduced through tailored diamine precursors or post-synthetic modifications.
Physicochemical Properties and Stability
Solubility and Partition Coefficients
2-Methoxy-7-methylquinoxaline exhibits limited water solubility (<1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and chloroform. Its octanol-water partition coefficient (log ) of 2.1 ± 0.3 suggests moderate lipophilicity, favorable for membrane permeability in biological systems .
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 73–74°C, with decomposition onset at 210°C under nitrogen . The methoxy group enhances thermal stability compared to non-substituted quinoxalines, as evidenced by thermogravimetric analysis (TGA) .
Applications in Catalysis and Materials Science
Catalytic Reaction Intermediates
2-Methoxy-7-methylquinoxaline serves as a ligand in iridium- and ruthenium-catalyzed transfer hydrogenation reactions. Its electron-donating methoxy group stabilizes metal centers, improving catalytic turnover numbers (TONs) by 15–20% compared to unsubstituted analogs .
Optoelectronic Materials
The compound’s rigid π-conjugated system and tunable electron-donating groups make it a candidate for organic light-emitting diodes (OLEDs). Time-dependent density functional theory (TD-DFT) calculations predict an emission maximum at 450 nm, suitable for blue-emitting materials .
Comparative Analysis with Structural Analogs
The table below highlights key differences between 2-methoxy-7-methylquinoxaline and related compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 2-Methoxyquinoxaline | -OCH at position 2 | Moderate VEGFR-2 inhibition |
| 7-Methylquinoxaline | -CH at position 7 | Enhanced metabolic stability |
| 3-Methylquinoxaline-2-thiol | -CH at position 3, -SH | Anticancer (IC: 4 μM) |
| Quinoxaline-2-carboxylic acid | -COOH at position 2 | Antibacterial agent |
Environmental and Regulatory Considerations
Toxicity Profile
Acute toxicity studies in rodents indicate an LD of 320 mg/kg (oral), classifying the compound as Category 4 (harmful if swallowed) . Chronic exposure data are unavailable, necessitating further ecotoxicological assessments.
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